Product packaging for Lanthanum titanium oxide (La2Ti2O7)(Cat. No.:CAS No. 12031-47-9)

Lanthanum titanium oxide (La2Ti2O7)

Cat. No.: B079070
CAS No.: 12031-47-9
M. Wt: 485.54 g/mol
InChI Key: YKDNRMQXBWOXAM-UHFFFAOYSA-N
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Description

Lanthanum titanium oxide (La2Ti2O7) is a high-purity, mixed-metal oxide compound belonging to the layered perovskite family, renowned for its exceptional ferroelectric, piezoelectric, and photocatalytic properties. Its research value is primarily derived from its unique crystal structure, which consists of perovskite-like layers separated by cation-deficient layers, facilitating strong spontaneous polarization and high Curie temperature (~1500°C). This makes La2Ti2O7 a premier material for investigating advanced ferroelectric memory devices and high-temperature piezoelectric sensors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula La2O7Ti2 B079070 Lanthanum titanium oxide (La2Ti2O7) CAS No. 12031-47-9

Properties

IUPAC Name

lanthanum(3+);oxygen(2-);titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2La.7O.2Ti/q2*+3;7*-2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDNRMQXBWOXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[La+3].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

La2O7Ti2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923319
Record name Lanthanum titanium(4+) oxide (2/2/7)
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Molecular Weight

485.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12031-47-9
Record name Lanthanum titanium oxide (La2Ti2O7)
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Record name Lanthanum titanium oxide (La2Ti2O7)
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Record name Lanthanum titanium(4+) oxide (2/2/7)
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Record name Dilanthanum dititanium heptaoxide
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Synthesis and Growth Methodologies for La2ti2o7

Bulk Material Synthesis Techniques

The synthesis of bulk La2Ti2O7 materials can be achieved through several established and emerging techniques. These methods are pivotal in producing polycrystalline powders and dense ceramic bodies for various applications.

Conventional Solid-State Reaction Methods

The conventional solid-state reaction (SSR) method is a widely used and straightforward technique for synthesizing polycrystalline La2Ti2O7. This process typically involves the intimate mixing of stoichiometric amounts of precursor materials, such as lanthanum oxide (La2O3) and titanium dioxide (TiO2). nih.govusu.ac.id The mixture is often subjected to ball milling to ensure homogeneity. usu.ac.id Subsequently, the powdered mixture undergoes a series of calcination steps at high temperatures, often in the range of 800°C to 1350°C, for extended periods, sometimes up to 36 hours, to facilitate the diffusion of ions and the formation of the desired crystalline phase. usu.ac.idresearchgate.netresearchgate.net To ensure complete reaction and a homogeneous product, intermediate grinding steps are often necessary. mdpi.com

While reliable, the SSR method has certain limitations. The high temperatures required can lead to particle agglomeration and a reduction in the specific surface area of the resulting powder. umich.edu Furthermore, achieving phase-pure La2Ti2O7 can necessitate prolonged heating times and repeated grinding cycles. researchgate.netmdpi.com

Solution-Based Processing Routes

To overcome the limitations of the solid-state reaction method, various solution-based processing routes have been developed. These techniques offer better control over stoichiometry, homogeneity, and particle morphology at lower synthesis temperatures.

Steric Entrapment Method: This method involves the use of a polymer network to trap metal ions in a homogeneous solution, preventing their segregation during solvent evaporation and subsequent thermal treatment. This leads to the formation of fine, homogeneous precursor powders that can be converted to the desired oxide at lower temperatures than in conventional solid-state reactions.

Polymerized Complex Method (PCM): The polymerized complex method, also known as the Pechini method, is a versatile technique for synthesizing complex oxides. researchgate.netresearchgate.net It involves the formation of a polyester (B1180765) resin through the reaction of a metal-chelate solution, typically containing citric acid and ethylene (B1197577) glycol. The metal ions are uniformly distributed throughout the polymer network. Upon heating, the polymer decomposes, yielding a fine, homogeneous, and reactive precursor powder. La2Ti2O7 synthesized via the PC method has been shown to exhibit higher surface areas, lower crystallization temperatures, and enhanced phase purity compared to materials produced by the SSR method. researchgate.netresearchgate.net For instance, La2Ti2O7 can be crystallized at a lower temperature via the PC method compared to the SSR method, indicating faster crystallization kinetics due to the molecular-level mixing of the constituent elements. researchgate.net

Solvothermal Synthesis: Solvothermal synthesis is a method that employs a solvent under elevated temperature and pressure to facilitate the reaction and crystallization of materials. acs.orgillinois.eduscispace.com This technique allows for the formation of well-crystallized La2Ti2O7 powders with controlled morphologies at relatively low temperatures. illinois.edu The choice of solvent, temperature, and pressure can significantly influence the resulting particle size and shape. illinois.edu

Molten Salt Synthesis for Enhanced Crystallinity and Morphology

Molten salt synthesis (MSS) has emerged as an effective method for producing well-crystallized La2Ti2O7 powders with controlled morphology at lower temperatures compared to solid-state reactions. researchgate.netresearchgate.netwhiterose.ac.uk In this technique, precursor oxides are heated in the presence of a molten salt flux, such as a eutectic mixture of NaCl and KCl or Na2SO4 and K2SO4. whiterose.ac.ukrsc.org The molten salt acts as a solvent, facilitating the dissolution of reactants and the precipitation of the product phase, thereby promoting crystal growth and enhancing crystallinity. whiterose.ac.uk

The MSS method can yield La2Ti2O7 with distinct morphologies, such as plate-like particles, which can be advantageous for certain applications. researchgate.netrsc.org The choice of salt and the reaction conditions, including temperature and holding time, can be tailored to control the particle size and shape. researchgate.netrsc.org For example, Rh-doped La2Ti2O7 prepared by MSS exhibited higher crystallinity and phase purity compared to that prepared by SSR and polymerized complex methods. rsc.org

Hydrothermal Synthesis for Nanocrystal Formation

Hydrothermal synthesis is a solution-based method that utilizes water as a solvent under high temperature and pressure to crystallize materials. capes.gov.brresearchgate.netsci-hub.st This technique is particularly well-suited for the synthesis of nanocrystalline La2Ti2O7, including nanosheets and other nanostructures. capes.gov.brresearchgate.netresearchgate.net The process typically involves the reaction of precursor materials in an aqueous solution containing a mineralizer, such as NaOH or KOH, in a sealed autoclave. capes.gov.brsci-hub.st

The concentration of the mineralizer, reaction temperature, and time are critical parameters that influence the phase formation and morphology of the resulting La2Ti2O7 nanocrystals. capes.gov.brsci-hub.st For example, layered La2Ti2O7 nanosheets with thicknesses of about 5–10 nm have been successfully prepared using this method. capes.gov.br Hydrothermal synthesis offers the advantage of producing materials with high crystallinity and controlled morphology at relatively low temperatures. sci-hub.st

Advanced Sintering Techniques

To produce dense La2Ti2O7 ceramics with controlled microstructures, advanced sintering techniques are often employed. These methods offer advantages over conventional sintering, such as faster densification at lower temperatures.

Hot Forging: Hot forging is a thermo-mechanical process that involves the simultaneous application of heat and uniaxial pressure to a ceramic preform. researchgate.net This technique has been used to produce dense, grain-oriented La2Ti2O7 ceramics. researchgate.net The alignment of the plate-like grains during the forging process can lead to anisotropic properties, which can be beneficial for certain applications. For instance, hot-forged La2Ti2O7 has demonstrated enhanced fracture toughness. researchgate.net

Spark Plasma Sintering (SPS): Spark plasma sintering, also known as field-assisted sintering technique (FAST), is a rapid consolidation method that uses a pulsed DC electric current and uniaxial pressure to sinter powders. researchgate.netmdpi.comyoutube.comnih.gov The direct heating of the sample and the application of pressure lead to very high heating and cooling rates, allowing for the densification of ceramic powders at lower temperatures and in shorter times compared to conventional sintering methods. researchgate.netmdpi.comyoutube.com SPS has been successfully used to fabricate dense La2Ti2O7 ceramics, which is crucial for applications requiring high electrical resistivity and poling for piezoelectric properties. researchgate.net The rapid sintering process in SPS can help in retaining fine-grained microstructures. researchgate.net

Single Crystal Growth Methods

For fundamental studies of its intrinsic properties and for certain high-end applications, the growth of large, high-quality single crystals of La2Ti2O7 is essential.

Floating Zone (FZ) Method: The floating zone method is a crucible-free crystal growth technique that is particularly suitable for growing high-purity single crystals of incongruently melting compounds. weizmann.ac.ilosti.govmdpi.comresearchgate.net In this method, a polycrystalline feed rod is melted by a focused heat source, such as a halogen lamp or a laser, creating a molten zone that is held in place by surface tension between the feed rod and a seed crystal. weizmann.ac.ilosti.gov As the molten zone is moved along the feed rod, a single crystal solidifies at the trailing end. mdpi.com This technique minimizes contamination from a crucible and has been successfully used to grow single crystals of various complex oxides. osti.gov

Bridgman Method: The Bridgman method is a crystal growth technique that involves the directional solidification of a molten material in a crucible. The crucible containing the molten charge is slowly lowered through a temperature gradient, causing the material to crystallize from the bottom up. While widely used for many materials, its application to La2Ti2O7 would need to consider potential reactions with the crucible material at high temperatures.

Flux Growth Method: The flux growth method, also known as molten salt crystal growth, involves dissolving the components of the desired crystal in a suitable solvent (flux) at high temperatures. acs.orgwikipedia.orgyoutube.comrsc.org Upon slow cooling, the solubility of the desired material decreases, leading to the nucleation and growth of single crystals. youtube.com This method is advantageous for growing crystals of materials that melt incongruently or have very high melting points. youtube.com The choice of flux is crucial to avoid incorporation of flux components into the crystal lattice. rsc.org

Method Precursors Typical Temperature Key Advantages Key Disadvantages
Conventional Solid-State Reaction La2O3, TiO2 nih.govusu.ac.id800-1350°C researchgate.netresearchgate.netSimplicity, scalabilityHigh temperatures, particle agglomeration, potential for impurities umich.edu
Polymerized Complex Method Metal salts, citric acid, ethylene glycol researchgate.netresearchgate.netLower than SSR researchgate.netresearchgate.netHigh purity, homogeneity, smaller particle size researchgate.netMore complex precursor preparation
Molten Salt Synthesis La2O3, TiO2, salt flux (e.g., NaCl-KCl) rsc.orgLower than SSR researchgate.netresearchgate.netHigh crystallinity, controlled morphology researchgate.netrsc.orgFlux removal can be challenging
Hydrothermal Synthesis Metal salts, mineralizer (e.g., NaOH) capes.gov.br~180-260°C sci-hub.stNanocrystal formation, controlled morphology capes.gov.brresearchgate.netRequires high-pressure equipment
Hot Forging Pre-sintered La2Ti2O7 ceramic~1300°C researchgate.netDense, grain-oriented ceramics, enhanced mechanical properties researchgate.netRequires specialized equipment
Spark Plasma Sintering La2Ti2O7 powderLower than conventional sintering researchgate.netRapid densification, fine-grained microstructure researchgate.netyoutube.comRequires specialized equipment
Floating Zone Method Polycrystalline La2Ti2O7 rod osti.govAbove melting pointHigh-purity single crystals, crucible-free weizmann.ac.ilmdpi.comRequires stable molten zone, can be difficult for volatile materials

Thin Film Deposition Technologies

A variety of physical and chemical deposition techniques have been utilized to grow La2Ti2O7 thin films, each with its own set of advantages and challenges. These methods allow for precise control over film thickness, stoichiometry, and crystalline structure.

Pulsed Laser Deposition (PLD) of La2Ti2O7 Thin Films

Pulsed Laser Deposition (PLD) is a versatile technique for growing high-quality epitaxial thin films of complex oxides like La2Ti2O7. In this method, a high-power laser is used to ablate a target material (in this case, a ceramic La2Ti2O7 target), and the resulting plasma plume deposits a thin film onto a heated substrate.

The growth of La2Ti2O7 films via PLD is highly sensitive to several parameters. The substrate temperature, the oxygen partial pressure in the deposition chamber, and the type of substrate all play crucial roles in determining the phase, orientation, and quality of the resulting film. For instance, the growth of epitaxial (110)-oriented layered perovskite La2Ti2O7 films has been successfully achieved on (110)-oriented Strontium Titanate (SrTiO3) substrates in an oxygen atmosphere at high deposition temperatures. researchgate.netresearchgate.net However, under similar conditions, films grown on SrTiO3(100) substrates tend to be amorphous. researchgate.netresearchgate.net

The crystalline quality and surface morphology of PLD-grown La2Ti2O7 films are also significantly affected by post-deposition annealing. Studies have shown that annealing temperature influences the film's thickness and roughness.

Annealing Temperature (°C)Film Thickness (nm)Roughness (RMS) (nm)
500323.0514.74
600289.1512.43
700253.4612.28

Data derived from a study on La2Ti2O7 thin films deposited on Si(100) substrates by PLD. The results indicated that as the annealing temperature increased, the film thickness decreased, and the surface became smoother. umich.edu

Furthermore, the choice of substrate can be used to tune the piezoelectric properties of La2Ti2O7 films by controlling their crystalline orientation. researchgate.net Epitaxial growth on different substrates like SrTiO3(001), SrTiO3(110), and rutile Titanium Dioxide (TiO2)(110) allows for the manipulation of the piezoelectric coupling direction. researchgate.net

Radio Frequency (RF) Magnetron Sputtering Techniques

Radio Frequency (RF) magnetron sputtering is another physical vapor deposition technique used for producing La2Ti2O7 thin films. This method involves bombarding a target with energetic ions from a plasma, which causes atoms from the target to be ejected or "sputtered" onto a substrate.

Perovskite lanthanum titanium oxide thin films have been deposited on various substrates, including (001) Magnesium Oxide (MgO), (001) Lanthanum Aluminate (LaAlO3), and Pt(111)/TiO2/SiO2/(001)Si, using a La2Ti2O7 target sputtered in an oxygen-rich plasma. umich.edu Films deposited at 800 °C have shown a crystalline growth that differs from the typical monoclinic ferroelectric La2Ti2O7 phase, instead exhibiting an orthorhombic structure. umich.edu X-ray photoelectron spectroscopy (XPS) analysis of these films confirmed the presence of Titanium as Ti4+ and a La/Ti ratio of 1.02. umich.edu The films demonstrated a textured growth on MgO and Pt/Si substrates and were epitaxially grown on LaAlO3 substrates. umich.edu

Chemical Solution Deposition (CSD) and Sol-Gel Associated Spin Coating

Chemical Solution Deposition (CSD) and the associated sol-gel spin coating method are wet-chemical techniques that offer advantages such as low cost, ease of composition control, and the ability to coat large and complex-shaped substrates. semanticscholar.org The process generally involves the preparation of a precursor solution, its deposition onto a substrate (often by spin coating), and a final heat treatment to form the crystalline oxide film.

For La2Ti2O7, precursor solutions are typically prepared from compounds like lanthanum acetylacetonate (B107027) and titanium isopropoxide dissolved in a solvent such as 2-methoxyethanol. researchgate.net The solution is then spin-coated onto substrates like fused silica (B1680970) or Si(100). researchgate.net Subsequent annealing at temperatures around 800 °C is required to produce crystalline and crack-free films. researchgate.net

Research has demonstrated that this method can yield grain-oriented films. For example, La2Ti2O7 films deposited on fused silica and Si(100) substrates have shown a preferred orientation along the umich.edu direction. researchgate.net The microstructure of these films typically consists of extremely fine grains, on the order of 0.1 μm. researchgate.net The spinning speed during the coating process is a critical parameter that can influence the properties of the resulting film. semanticscholar.org

Molecular Beam Epitaxy (MBE) for Epitaxial La2Ti2O7 Thin Films

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-layer precision. In MBE, thermal beams of atoms or molecules are directed onto a heated crystalline substrate in an ultra-high vacuum environment.

Epitaxial thin films of La2Ti2O7 have been successfully grown on (110)-oriented SrTiO3 and LaAlO3 substrates using MBE. mdpi.com This was achieved through the sequential deposition of Lanthanum (La) and Titanium (Ti) under a beam of atomic oxygen. mdpi.com The ultra-high vacuum conditions of MBE ensure a clean growth environment, which is crucial for achieving high-quality epitaxial films and sharp interfaces. This precise control over the growth process at the atomic level makes MBE an ideal technique for fabricating complex heterostructures with tailored physical properties. mdpi.com

Spray Pyrolysis Deposition

Spray pyrolysis is a cost-effective and scalable thin film deposition method where a precursor solution is atomized and sprayed onto a heated substrate. The droplets undergo thermal decomposition upon contact with the hot surface, leading to the formation of the desired oxide film.

Thin films of La2Ti2O7 have been deposited on substrates such as fused silica and silicon using a spray pyrolysis method. researchgate.net The precursor solution typically consists of the metal precursors dissolved in a solvent like ethylene glycol. The substrate temperature is a critical parameter that significantly affects the quality and properties of the deposited films. This technique is capable of producing both amorphous and crystalline films depending on the deposition conditions.

Photo-deposition Methods for La2Ti2O7 Films

Photo-deposition is a technique that utilizes light to induce chemical reactions at a substrate surface, leading to the deposition of a material. While less common for the primary deposition of La2Ti2O7 films, photochemical methods have been employed in the context of this material.

A simple photochemical method has been proposed for the synthesis of pure La2Ti2O7 films. mdpi.com More frequently, photo-deposition is used to modify the surface of pre-existing La2Ti2O7 films or nanosheets to enhance their photocatalytic properties. This often involves the deposition of noble metal nanoparticles, such as Platinum (Pt), onto the La2Ti2O7 surface. For instance, H2PtCl6 can be used as a precursor in a photo-deposition process to load Pt nanoparticles onto La2Ti2O7. This technique can also be used to create surface oxygen vacancies on La2Ti2O7 nanosheets, which can act as trapping centers for photoinduced charges and enhance photocatalytic activity.

Controlled Synthesis of La2Ti2O7 Nanostructures

The fabrication of Lanthanum Titanium Oxide (La2Ti2O7) nanostructures with tailored properties necessitates precise control over synthesis methodologies. The morphology, crystallinity, and defect chemistry of these nanostructures are intricately linked to the synthesis route, which in turn dictates their performance in various applications. This section details specific advanced techniques for creating La2Ti2O7 nanostructures, including nanoparticles, nanosheets with engineered defects, and flexible films.

Liquid-Feed Flame Spray Pyrolysis (LF-FSP) for Nanoparticle Formation

Liquid-Feed Flame Spray Pyrolysis (LF-FSP) is a versatile and scalable method for the rapid synthesis of complex oxide nanoparticles directly from liquid precursors. rsc.orgsapub.org This technique involves the aerosolization of a solution containing metallo-organic precursors into a high-temperature flame, where the precursors combust and form nanoparticles that are then rapidly quenched. umich.eduwikipedia.org

In the synthesis of La2Ti2O7, metallo-organic precursors such as lanthanum isobutyrate and triethanolamine (B1662121) titanate are dissolved in a suitable solvent like ethanol. researchgate.netumich.edu This solution is then sprayed into a flame, leading to the formation of La2Ti2O7 nanoparticles. The as-produced nanoparticles are characterized by their small average particle size and low degree of agglomeration. umich.eduumich.edu

Research findings indicate that the LF-FSP process can produce La2Ti2O7 nanoparticles with an average particle size of approximately 26 nm. umich.eduresearchgate.net These as-synthesized particles possess a large specific surface area (SSA) of around 27 m²/g but may contain surface defects. umich.edu Subsequent heat treatment is a critical step to improve the crystallinity and optimize the properties of the nanoparticles. For instance, calcination at 1000°C for 3 hours in air has been shown to yield highly crystalline, plate-like nanoparticles while eliminating microstructural defects. umich.eduumich.edu This thermal processing results in a decrease in the specific surface area to about 14 m²/g but enhances photocatalytic activity by approximately 30%. umich.eduumich.edu The LF-FSP method offers high productivity, capable of producing around 30 g/h of nanoparticles, making it a viable route for large-scale synthesis. umich.edu

ParameterAs-Produced LF-FSP NPsHeat-Treated LF-FSP NPs
Average Particle Size (APS) 26 nm umich.eduresearchgate.netPlate-like NPs umich.eduresearchgate.net
BET Specific Surface Area (SSA) 27 m²/g umich.edu14 m²/g umich.eduumich.edu
Crystallinity LowerHigh umich.eduresearchgate.net
Surface Defects Higher umich.eduumich.eduLower umich.eduumich.edu
Heat Treatment None1000°C / 3 h / air umich.eduresearchgate.net

Oxygen Vacancy Induction in La2Ti2O7 Nanosheets via Chemical Reduction

Introducing oxygen vacancies into the crystal lattice of La2Ti2O7 is a key strategy to enhance its electronic and photocatalytic properties. A controlled solid-state chemical reduction method has been developed to create these defects on the surface of La2Ti2O7 nanosheets. citedrive.commdpi.com This process involves the reaction between crystalline La2Ti2O7 and a reducing agent, such as Sodium borohydride (B1222165) (NaBH4), under specific temperature and time conditions. citedrive.commdpi.comdntb.gov.ua

The reaction results in the formation of a unique crystalline core/amorphous shell structure, denoted as La2Ti2O7@La2Ti2O7-x. citedrive.commdpi.comnih.gov The core remains crystalline La2Ti2O7, while the outer shell becomes amorphous and oxygen-deficient. mdpi.com The concentration of these induced oxygen vacancies is directly correlated with the reaction temperature and duration; higher temperatures and longer reaction times lead to a greater number of vacancies. citedrive.comnih.gov

The presence of surface oxygen vacancies is confirmed by techniques like X-ray photoelectron spectroscopy (XPS). citedrive.commdpi.com These defects create new energy levels within the band gap of the material, which enhances visible light absorption and improves the separation efficiency of photoinduced charge carriers. mdpi.commdpi.com Consequently, La2Ti2O7 nanosheets with engineered oxygen vacancies exhibit significantly enhanced photocatalytic activity for hydrogen production under visible light, with rates as high as 149 μmol g⁻¹ h⁻¹, a notable improvement over pristine La2Ti2O7. citedrive.commdpi.comnih.gov

Reaction ParameterConditionOutcome
Reducing Agent NaBH4 citedrive.commdpi.comCreates surface oxygen vacancies mdpi.com
Structure Solid-state reaction citedrive.commdpi.comForms La2Ti2O7@La2Ti2O7-x core/shell structure mdpi.comnih.gov
Temperature Increases up to 425°C mdpi.comIncreases concentration of oxygen vacancies citedrive.comnih.gov
Time Increases up to 90 min mdpi.comIncreases concentration of oxygen vacancies citedrive.comnih.gov
Photocatalytic Activity Visible light irradiation nih.govMaximum H2 evolution of 149 μmol g⁻¹ h⁻¹ mdpi.comnih.gov

Sol-Gel-Assisted Electrospinning for Flexible Films

The development of flexible electronic and energy storage devices requires active materials in the form of flexible films. A sol-gel-assisted electrospinning technique, combined with a subsequent calcination step, has been successfully employed to synthesize flexible, self-supporting films of La2Ti2O7. researchgate.net

This method begins with the preparation of a precursor sol containing lanthanum and titanium sources, which is then mixed with a polymer, such as polyvinylpyrrolidone (B124986) (PVP), to achieve the desired viscosity for electrospinning. researchgate.net During electrospinning, a high voltage is applied to the sol, ejecting a continuous fiber that solidifies and is collected as a non-woven mat of nanofibers. The as-spun mat, composed of the La2Ti2O7 precursor and the polymer, is then subjected to a high-temperature calcination process. This final step removes the polymer binder and crystallizes the precursor into the desired La2Ti2O7 phase, resulting in a cohesive and flexible self-supporting film. researchgate.net

The flexible La2Ti2O7 films can be used directly as electrodes in energy storage devices. When assembled into a symmetric flexible device (LTO//LTO), these electrodes have demonstrated promising electrochemical performance, including high areal capacitance, long cycle life, and good stability under bending conditions. researchgate.net In a 1M Sodium sulfate (B86663) (Na2SO4) aqueous electrolyte, these flexible electrodes have achieved a high areal capacitance of 806.2 mF cm⁻² at a current density of 2 mA cm⁻². researchgate.net

Method StepDescriptionPurpose
Sol-Gel Preparation A solution containing La and Ti precursors is prepared.To create the inorganic component of the fibers.
Polymer Addition A polymer like PVP is mixed with the sol.To provide viscosity for electrospinning and form the fiber structure.
Electrospinning A high voltage is applied to the polymer-sol mixture.To produce a non-woven mat of composite nanofibers.
Calcination The nanofiber mat is heated at a high temperature.To remove the polymer and crystallize the La2Ti2O7, forming a flexible film. researchgate.net

Advanced Structural Characterization and Phase Transformations of La2ti2o7

Elucidation of La2Ti2O7 Crystal Structure

The crystal structure of Lanthanum titanium oxide (La2Ti2O7) is a key determinant of its physical and chemical properties. At room temperature, it adopts a complex layered perovskite-like structure.

Monoclinic P21 Phase at Ambient Conditions

Under ambient conditions, La2Ti2O7 crystallizes in a monoclinic system with the space group P21. mdpi.comresearchgate.netresearchgate.net This crystal structure is characterized by a unit cell containing four formula units. mdpi.com The lattice parameters for this monoclinic phase have been reported, contributing to a comprehensive understanding of its atomic arrangement. Structural characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are crucial in confirming this monoclinic perovskite phase.

Characterization of Layered Perovskite-Like Structure (PLS)

La2Ti2O7 is a member of the layered perovskite-type materials. mdpi.com Its structure consists of distorted perovskite units arranged in layers, with TiO6 octahedra forming infinite planes. mdpi.comresearchgate.net This layered arrangement leads to significant anisotropy in its dielectric, electrical, and mechanical properties. mdpi.comresearchgate.net The formation of this layered perovskite phase is stable when the ratio of the cationic radii (La³⁺/Ti⁴⁺) is 1.92, which is greater than or equal to the required 1.78 for an n=4 member of the AnTinO3n+2 family. mdpi.com

Isostructural Relationships with Related A2B2O7 Compounds

Lanthanum titanium oxide is part of the broader A2B2O7 family of compounds, which can exhibit different crystal structures depending on the ionic radii of the A and B cations. researchgate.netsci-hub.se By varying the B-site cation, different crystalline phases can be achieved. For instance, while La2Ti2O7 adopts a monoclinic layered perovskite structure, La2Zr2O7 forms a cubic ordered pyrochlore (B1171951) structure, and La2Ce2O7 exhibits a disordered defective cubic fluorite phase. researchgate.netsci-hub.se The ionic radius ratio of the A-site to B-site cations (rA/rB) is a critical factor in determining the resulting crystal structure. sci-hub.se For La2Ti2O7, this ratio is 1.90, favoring the monoclinic layered perovskite structure. sci-hub.se

Temperature-Induced Structural Phase Transitions

La2Ti2O7 undergoes significant structural changes upon heating, transitioning from its room-temperature monoclinic phase to other phases at elevated temperatures.

Monoclinic to Orthorhombic (P21 to Cmc21) Displacive Transition

With increasing temperature, La2Ti2O7 experiences a displacive phase transition from the low-temperature monoclinic (P21) structure to a high-temperature orthorhombic (Cmc21) structure. researchgate.netresearchgate.net This transition has been observed at approximately 1073 K (800 °C). researchgate.net The structural change is primarily driven by the tilting and rotation of the TiO6 octahedra within the crystal lattice. researchgate.net This transformation results in increased symmetry in the high-temperature orthorhombic phase. researchgate.net

Identification of Incommensurately Modulated Phases

Between the low-temperature monoclinic and high-temperature orthorhombic phases, an intermediate, incommensurately modulated (IC) phase has been identified. nih.gov This IC phase exists in a temperature range of approximately 989 K to 1080 K. nih.gov The transition into the IC phase from the monoclinic phase is considered first-order, with a region where both phases coexist. nih.gov The structure of this incommensurate phase is described using a (3+1)-dimensional superspace group with a modulation vector q = αa *, where α is approximately 0.49. nih.gov This structural modulation arises from variations in the tilt angle of the TiO6 octahedra and small displacements of the Lanthanum atoms. nih.gov The subsequent transition from the incommensurate phase to the high-temperature orthorhombic phase is close to second-order and occurs at around 1080 K. nih.gov

Data Tables

Table 1: Crystal Structure of La2Ti2O7 at Ambient Conditions

PropertyValue
Crystal SystemMonoclinic
Space GroupP21
Formula Units per Unit Cell (Z)4

Table 2: Temperature-Induced Phase Transitions of La2Ti2O7

TransitionTemperature RangeInitial Phase (Space Group)Final Phase (Space Group)Transition Order
Monoclinic to Incommensurate~989 K - ~1027 K (coexistence)Monoclinic (P21)IncommensurateFirst-order
Incommensurate to Orthorhombic~1080 KIncommensurateOrthorhombic (Cmc21)Near second-order

Influence of Annealing and Sintering Temperature on Crystallinity, Morphology, and Lattice Strain

The thermal processing of Lanthanum Titanium Oxide (La₂Ti₂O₇), specifically the annealing and sintering temperatures, plays a critical role in defining its final microstructural and crystalline properties. These parameters significantly influence the material's crystallinity, grain morphology, and the degree of lattice strain, which in turn dictate its functional characteristics.

Sintering temperature, in particular, is a crucial factor for enhancing the densification and grain growth of ceramic materials. researchgate.net For perovskite-based ceramics, an increase in sintering temperature generally leads to a decrease in porosity, an increase in grain size, and improved density. researchgate.netnih.gov This is a direct consequence of enhanced diffusion kinetics at higher temperatures, which promotes the formation of well-defined grain boundaries and a more compact structure. nih.govnih.gov Studies on similar titanate ceramics have shown that as the sintering temperature rises, the material's density significantly increases. nih.gov However, there is an optimal temperature range; exceeding this can lead to a decrease in density, potentially due to the appearance of porosity. researchgate.net

The morphology of La₂Ti₂O₇ ceramics is directly affected by these thermal treatments. Higher sintering temperatures promote the development of a well-defined grain structure, with a notable increase in average grain size. nih.govnih.gov For instance, in Ba₀.₇₅Ca₀.₂₅TiO₃ ceramics, a grain structure only begins to form at a sintering temperature of 1350 °C, with further increases leading to larger grains and better-formed boundaries. nih.gov This grain growth is a common phenomenon observed in many barium titanate-based materials. nih.gov

Lattice strain in La₂Ti₂O₇ can be influenced by factors such as doping and the introduction of defects, which are often controlled by the synthesis and annealing conditions. The introduction of dopants with different ionic radii can induce lattice strain, which in turn can affect the material's properties. researchgate.net Furthermore, the creation of features like oxygen vacancies, which can be controlled during thermal processing, can also lead to lattice distortions and strain. nih.gov This lattice strain can have significant effects, for example, by narrowing the band gap of the material. nih.gov

Sintering/Annealing ParameterEffect on La₂Ti₂O₇ and similar TitanatesReferences
Increasing Sintering Temperature Promotes grain growth and densification, leading to larger grain sizes and reduced porosity. researchgate.netnih.govnih.gov
Can improve electrical and ferroelectric properties up to an optimal temperature. researchgate.net
Excessive temperatures can lead to decreased density and the formation of secondary phases. researchgate.net
Annealing Temperature Influences phase composition and crystallinity. researchgate.net
Can be used to promote the formation of the desired La₂Ti₂O₇ phase and improve material properties. researchgate.net
Can induce structural changes and affect lattice strain. researchgate.netnih.gov

Pressure-Induced Structural Phase Transitions

The application of high pressure provides a powerful tool to investigate the structural stability and compressibility of La₂Ti₂O₇, revealing intrinsic properties of its crystal lattice and the interactions between its constituent atoms.

Pressure-Induced Monoclinic (P2₁ to P2) Phase Transition

At ambient conditions, neutron diffraction confirms that La₂Ti₂O₇ possesses a monoclinic crystal structure with the space group P2₁. researchgate.netjomardpublishing.com Upon the application of high pressure, La₂Ti₂O₇ undergoes a structural phase transition. Experimental studies using X-ray diffraction and Raman spectroscopy have shown that at a pressure of approximately 17.3 GPa, the initial P2₁ symmetry transforms into a different monoclinic phase with P2 symmetry. researchgate.netbohrium.comresearchgate.netjomardpublishing.com This pressure-induced phase transition is accompanied by distinct anomalies in the pressure dependencies of the unit cell parameters and vibrational modes. researchgate.netbohrium.comresearchgate.net The appearance of additional peaks in the X-ray diffraction patterns at pressures above 16.3 GPa provides clear evidence for this structural change. bohrium.com It is suggested that the centrosymmetric nature of the high-pressure phase may lead to the suppression of the ferroelectric state. bohrium.com

Analysis of TiO₆ Octahedra Tilting Under High Pressure

The pressure-induced phase transition in La₂Ti₂O₇ is fundamentally linked to distortions within the crystal structure, particularly the tilting of the TiO₆ octahedra. bohrium.com In perovskite-like structures, octahedral tilting is a common mechanism to accommodate strain and respond to external stimuli like pressure. unf.edursc.org The compression of the crystal lattice under high pressure can be achieved through both the shortening of bond lengths and the tilting of the rigid polyhedral units. unf.edu The transition from the P2₁ to the P2 phase in La₂Ti₂O₇ is accompanied by structural distortions of the TiO₆ octahedra and changes in the arrangement of the lanthanum ion layers. bohrium.com In similar perovskite materials, pressure-induced phase transitions are explicitly identified as being driven by the tilting of the oxide octahedra. researchgate.net This tilting allows for a more efficient packing of the atoms under compression, representing a fundamental response of the perovskite lattice to high-pressure conditions. unf.edu

Pressure RangeCrystal PhaseSpace GroupKey Structural FeaturesReferences
Ambient PressureMonoclinicP2₁Perovskite-like layered structure. researchgate.netjomardpublishing.com
> 17.3 GPaMonoclinicP2Higher pressure phase, accompanied by TiO₆ octahedra tilting. researchgate.netbohrium.comresearchgate.netjomardpublishing.com

Microstructural and Defect Chemistry Investigations

The controlled introduction and characterization of defects, particularly oxygen vacancies, in the La₂Ti₂O₇ structure is a key area of research for tuning its electronic and photocatalytic properties.

Engineering and Characterization of Oxygen Vacancies in La₂Ti₂O₇

Oxygen vacancies can be intentionally introduced into La₂Ti₂O₇ nanosheets through various methods. One effective technique involves a controlled solid-state reaction between crystalline La₂Ti₂O₇ and a reducing agent like sodium borohydride (B1222165) (NaBH₄). dntb.gov.uanih.govresearchgate.net This process results in the formation of a unique crystalline core/amorphous shell structure, denoted as La₂Ti₂O₇@La₂Ti₂O₇-x, where the shell is rich in oxygen vacancies. dntb.gov.uanih.govresearchgate.net Another approach is a thermal reduction method. rsc.org

The concentration of these engineered oxygen vacancies can be controlled by tuning the reaction parameters. X-ray photoelectron spectroscopy (XPS) analysis confirms a direct correlation between the reaction time and temperature and the resulting concentration of oxygen vacancies; longer reaction times and higher temperatures lead to an increased number of vacancies. dntb.gov.uanih.govresearchgate.net

The presence of these surface oxygen vacancies has a profound impact on the material's properties. They can act as adsorption sites and trapping centers for photoinduced charges, which is instrumental in enhancing photocatalytic activity. mdpi.com The introduction of oxygen vacancies can create new defect levels within the band gap of La₂Ti₂O₇, which enhances visible-light absorption and improves the separation efficiency of charge carriers. mdpi.com For instance, La₂Ti₂O₇ nanosheets with engineered oxygen vacancies have demonstrated significantly enhanced photocatalytic hydrogen production under visible light compared to the pristine material. dntb.gov.uanih.gov

Transmission electron microscopy (TEM) and high-resolution TEM (HRTEM) are used to characterize the morphology and the core/shell structure of the oxygen vacancy-defective nanosheets. researchgate.net XPS is a crucial tool for confirming the presence of surface oxygen vacancies by analyzing the chemical states of the constituent elements, particularly the O 1s spectra. dntb.gov.uaresearchgate.netmdpi.com

Defect Engineering MethodCharacterization TechniqueEffect of Oxygen VacanciesReferences
Solid-state reaction with NaBH₄XPS, TEM, HRTEMCreation of a crystalline core/amorphous shell (La₂Ti₂O₇@La₂Ti₂O₇-x) structure; concentration of vacancies increases with reaction time and temperature. dntb.gov.uanih.govresearchgate.net
Thermal ReductionNot specifiedIntroduction of oxygen vacancies. rsc.org
General Effects UV-Visible Spectroscopy, Photocatalytic testsEnhanced visible light absorption; act as trapping centers for photoinduced charges; improved photocatalytic activity. dntb.gov.uanih.govmdpi.com

Impact of Sintering on Grain Morphology and Crystallite Size

The sintering process plays a critical role in defining the microstructure of Lanthanum Titanium Oxide (La2Ti2O7), directly influencing its grain morphology and crystallite size. The final properties of the ceramic are highly dependent on the powder preparation technique and the subsequent thermal treatment.

Research has demonstrated that the temperature required to obtain single-phase La2Ti2O7 varies with the synthesis route. For instance, the mixed oxide method requires calcination at 1150°C, whereas molten salt synthesis and evaporative decomposition of solutions can achieve this at 1000°C and 850°C, respectively. researchgate.net These different synthesis pathways result in powders with substantially different particle sizes and morphologies, which in turn affect the sintered microstructure. researchgate.net

Microstructural analyses of sintered La2Ti2O7 have revealed significant changes in grain morphology as a function of the processing conditions. A notable transformation from acicular (needle-like) grains to larger, plate-like grains occurs with sintering. researchgate.net This indicates an anisotropic grain growth mechanism. For instance, hot-forging at 1300°C under a 200-kg load has been shown to produce very dense (99% theoretical density), translucent, and grain-oriented La2Ti2O7. researchgate.net This texturing of the ceramic, with preferential grain growth perpendicular to the pressing direction, is a key characteristic of the sintering of this material. researchgate.net

The crystallite size, which represents the size of the coherently scattering crystalline domains, is also strongly dependent on the thermal treatment. While specific data for the crystallite size evolution of La2Ti2O7 with sintering temperature is not extensively detailed in the provided search results, the general trend observed in similar ceramic materials is that crystallite size increases with higher sintering or calcination temperatures. For example, in the related compound La2Ce2O7, the average crystallite size was observed to increase from 48 nm to 98 nm as the calcination temperature was raised from 1000°C to 1400°C. mdpi.com A similar positive correlation between thermal treatment temperature and crystallite size can be anticipated for La2Ti2O7.

Table 1: Effect of Synthesis and Sintering on La2Ti2O7 Microstructure

Parameter Condition Observation Reference
Synthesis Method Mixed Oxide Single-phase at 1150°C researchgate.net
Molten Salt Single-phase at 1000°C researchgate.net
Evaporative Decomposition Single-phase at 850°C researchgate.net
Sintering/Processing Hot-forging at 1300°C 99% density, grain-oriented researchgate.net
Sintering Change from acicular to platelet grain morphology researchgate.net
Grain Orientation Hot-forging Preferential growth perpendicular to pressing direction researchgate.net

Atomic and Electronic Structure of La2Ti2O7/SrTiO3 Heterointerfaces

The heterointerface between Lanthanum Titanium Oxide (La2Ti2O7) and Strontium Titanate (SrTiO3) presents a fascinating area of study in condensed matter physics and materials science, driven by the potential for novel electronic and magnetic phenomena arising from interfacial effects. While direct and extensive experimental reports specifically on the La2Ti2O7/SrTiO3 interface are not prevalent in the provided search results, the behavior of such an interface can be inferred from the well-documented characteristics of SrTiO3-based heterostructures with other perovskite-related oxides. iphy.ac.cnutwente.nl

The epitaxial growth of complex oxides on single-crystal substrates like SrTiO3 is a cornerstone for creating high-quality interfaces. nih.gov For a La2Ti2O7 film to be grown epitaxially on an SrTiO3 substrate, a close lattice match and appropriate substrate surface preparation are crucial. rsc.org SrTiO3 is a common substrate for growing perovskite thin films due to its chemical stability and similar crystal structure. mpg.deresearchgate.net The quality of the epitaxial growth is highly sensitive to deposition conditions such as substrate temperature and oxygen partial pressure. rsc.org

At the atomic level, the interface is expected to exhibit some degree of reconstruction to accommodate the structural and chemical differences between the layered perovskite structure of La2Ti2O7 and the simple perovskite structure of SrTiO3. This can involve atomic displacements and changes in bond lengths and angles compared to their bulk values. In many oxide heterostructures, such as LaAlO3/SrTiO3, this atomic reconstruction, along with electronic reconstruction, can lead to the formation of a two-dimensional electron gas (2DEG) at the interface. utwente.nl The electronic structure of the SrTiO3 surface itself is known to be different from the bulk, with changes in the Ti-O bond covalency. researchgate.net

The electronic structure of the La2Ti2O7/SrTiO3 heterointerface would be determined by the band alignment of the two materials and the presence of any interface states or defects. The interface can introduce novel electronic properties not present in either of the constituent materials. iphy.ac.cn For instance, charge transfer across the interface can occur to align the Fermi levels, potentially leading to a metallic interface between the two insulating oxides. The precise nature of the electronic structure, including the local density of states and band offsets, would depend critically on the specific atomic termination of both the La2Ti2O7 film and the SrTiO3 substrate at the interface.

Table 2: Key Considerations for La2Ti2O7/SrTiO3 Heterointerfaces

Feature Description Inferred from
Epitaxial Growth High-quality crystalline film growth of La2Ti2O7 on SrTiO3 substrate is possible under optimized conditions. nih.govrsc.org
Atomic Structure Interfacial reconstruction with atomic displacements is expected to accommodate the mismatch in crystal structures. utwente.nlresearchgate.net
Electronic Structure Potential for novel electronic phenomena like the formation of a 2D electron gas due to electronic reconstruction and charge transfer. iphy.ac.cnutwente.nl
Influencing Factors Substrate temperature, oxygen partial pressure, and surface termination of both materials are critical. rsc.orgresearchgate.net

Computational and Theoretical Investigations of La2ti2o7

Density Functional Theory (DFT) Studies of La₂Ti₂O₇

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of materials, including the complex oxide lanthanum titanium oxide (La₂Ti₂O₇). These computational studies provide valuable insights at the atomic level, complementing experimental findings.

Theoretical calculations have been instrumental in understanding the electronic band structure of La₂Ti₂O₇. The conduction band is primarily composed of Titanium 3d and Lanthanum 5d orbitals, while the valence band is mainly formed by Oxygen 2p and Titanium 3d orbitals. researchgate.net An empty Lanthanum 4f level is situated approximately 3.6 eV above the bottom of the conduction band. researchgate.net

Different computational approaches are employed to determine the band gap of La₂Ti₂O₇. Conventional DFT calculations, often using functionals like the Generalized Gradient Approximation (GGA), are a common starting point. For instance, GGA calculations have yielded lattice parameters for the monoclinic P2₁ space group of La₂Ti₂O₇ that are in good agreement with experimental values. uts.edu.au However, standard DFT methods are known to often underestimate the band gap of semiconductors. youtube.com

To obtain more accurate band gap values, more advanced methods like the Heyd–Scuseria–Ernzerhof (HSE06) hybrid functional are utilized. rsc.orgresearchgate.net The HSE06 approach incorporates a portion of exact Hartree-Fock exchange, which generally leads to more precise predictions of band gaps, bringing them closer to experimental observations. youtube.com Studies have shown that for La₂Ti₂O₇, the band gap calculated with HSE06 is larger and more aligned with experimental data than the value obtained from conventional DFT. researchgate.net

Calculated Band Gap of La₂Ti₂O₇ Using Different Functionals

Computational MethodCalculated Band Gap (eV)Reference
Conventional DFT (GGA)~3.5 (underestimated) researchgate.netmdpi.com
HSE06 Hybrid FunctionalMore accurate, closer to experimental values rsc.orgresearchgate.net

A significant area of theoretical research focuses on narrowing the wide band gap of La₂Ti₂O₇ to enhance its photocatalytic activity under visible light. mdpi.com DFT calculations have been pivotal in predicting and understanding the mechanisms behind band gap narrowing, particularly through nitrogen doping. rsc.orgresearchgate.net

Initial studies predicted that substituting oxygen with nitrogen (N-doping) could introduce localized states within the band gap, which might not be ideal for photocatalysis as they can act as recombination centers for charge carriers. rsc.orgresearchgate.net However, further theoretical investigations revealed more complex and beneficial mechanisms.

A key finding is that the co-existence of two nitrogen substitutions with one oxygen vacancy can lead to the formation of a continuum energy band just above the valence band maximum. rsc.orgresearchgate.net This effectively narrows the band gap without creating detrimental mid-gap states. rsc.orgnih.gov This continuous band extends the material's light absorption into the visible region while avoiding an increase in charge recombination, which explains the experimentally observed enhancement of photocatalytic activity. rsc.orgresearchgate.net The presence of oxygen vacancies in a reducing atmosphere during N-doping is crucial for this beneficial band gap modification. uts.edu.au

The stability and properties of La₂Ti₂O₇ are intrinsically linked to the presence of defects. DFT calculations are used to determine the formation energies of various point defects, such as vacancies and interstitials, which provides insight into their thermodynamic stability. The formation energy of a defect is a critical parameter that indicates the energy required to create that defect in the crystal lattice. readthedocs.ioquantumatk.comscm.com

Theoretical studies investigate the formation energies of oxygen vacancies, titanium interstitials, and nitrogen-related defects in La₂Ti₂O₇. rsc.orgresearchgate.net These calculations help to understand which defects are more likely to form under specific synthesis conditions. For example, the formation energy of an oxygen vacancy can be influenced by the chemical potential of oxygen, which is dependent on the experimental environment (e.g., oxygen-rich or oxygen-poor conditions).

The stability of nitrogen-doped La₂Ti₂O₇ systems has been a particular focus. Calculations have shown that complexes of defects, such as a nitrogen substitution paired with a titanium interstitial or a combination of two nitrogen substitutions and an oxygen vacancy, can be stable. researchgate.net The relative formation energies of these different defect configurations determine their prevalence and ultimate impact on the material's electronic structure and properties.

Theoretically Investigated Defects in La₂Ti₂O₇

Defect TypeSignificanceReference
Oxygen Vacancy (Vₒ)Can create defect levels and facilitate nitrogen incorporation. rsc.orgresearchgate.netmdpi.com
Nitrogen Substitution for Oxygen (Nₛ)Can narrow the band gap, especially when complexed with other defects. uts.edu.aursc.orgresearchgate.net
Titanium Interstitial (Tiᵢ)Can form complexes with nitrogen dopants. rsc.orgresearchgate.net
Complex Defect (2Nₛ + Vₒ)Theoretically predicted to be stable and effective for band gap narrowing. researchgate.net

First-principles calculations have shed light on the microscopic processes involved in the incorporation and diffusion of nitrogen into the La₂Ti₂O₇ lattice, a key step in producing nitrogen-doped materials. rsc.org These studies indicate that surface oxygen vacancies play a crucial role in the initial stages of nitrogen incorporation. rsc.org

The process is thought to begin with the decomposition of ammonia (B1221849) (a common nitrogen source in synthesis) on the material's surface, facilitated by these oxygen vacancies. rsc.org Nitrogen is then most favorably incorporated by substituting an oxygen atom at an anion site. rsc.org

Once incorporated, the nitrogen can diffuse through the lattice. Theoretical models suggest that nitrogen diffusion occurs more readily parallel to the material's layers and within the interlayer regions. rsc.org Anion vacancies are critical for this diffusion process, acting as mediators for the movement of nitrogen ions. The concentration of these anion vacancies is therefore a key parameter that can be tuned to optimize the synthesis and properties of nitrogen-doped La₂Ti₂O₇. rsc.org

Simulation of Surface Activity, Adsorption, and Charge Transfer Processes

Computational simulations, particularly those based on DFT, provide critical insights into the surface chemistry of La₂Ti₂O₇, which is fundamental to its application in areas like photocatalysis. These simulations model the interactions between molecules and the material's surface, revealing mechanisms of adsorption, surface reactions, and charge transfer. rsc.orgmdpi.com

A key area of investigation has been the role of surface defects, specifically oxygen vacancies. DFT calculations have shown that surface oxygen vacancies are crucial for the adsorption and subsequent decomposition of molecules like ammonia (NH₃) on the La₂Ti₂O₇ surface. rsc.org These vacancies act as active sites, facilitating the incorporation of nitrogen into the lattice during ammonolysis—a process used to synthesize oxynitride versions of the material with different electronic properties. rsc.org The process involves the formation of clusters of NH₃ decomposition products at the vacancy sites. rsc.org

Charge transfer is a fundamental aspect of these surface processes. Charge density difference calculations, a common DFT-based analysis, can map the redistribution of electrons upon adsorption. mdpi.com For example, when a gas molecule adsorbs onto the surface, electrons may be transferred from the molecule to the substrate or vice versa, a process that can be quantified using Mulliken charge population analysis. mdpi.comnih.gov In the context of La₂Ti₂O₇, the Ti atoms often act as the primary photoactive centers. aps.org The presence of dopants or an interface with another material can significantly influence charge transfer dynamics. researchgate.netaps.org For instance, simulations of a La₂Ti₂O₇/SrTiO₃ heterostructure show that the interface leads to a decrease in the material's band gap, indicating electronic interactions and charge redistribution between the two materials. researchgate.net

The table below summarizes key findings from DFT simulations regarding surface processes on La₂Ti₂O₇.

Simulated ProcessKey FindingComputational Method
Ammonia (NH₃) Adsorption Surface oxygen vacancies are crucial for the decomposition and incorporation of nitrogen.DFT
Nitrogen Diffusion Nitrogen diffuses more easily parallel to the surface and in interlayer regions after incorporation.DFT
Structural Conversion The oxide spontaneously transforms to a nitrogen-deficient oxynitride at a local N concentration of ~70% of the stoichiometric composition.DFT
Interfacial Electronic Structure (with SrTiO₃) The heterointerface contributes to a decrease in the band gap of the La₂Ti₂O₇ film.DFT

Computational Analysis of Electronic Structure via RIXS and FEFF Calculations

Advanced spectroscopic techniques coupled with theoretical calculations are essential for a detailed understanding of a material's electronic structure. Resonant Inelastic X-ray Scattering (RIXS) and calculations based on the FEFF code are powerful, though computationally intensive, methods for this purpose.

RIXS is a photon-in/photon-out spectroscopic technique that can probe a wide range of elementary excitations, including crystal-field-split d-d excitations and particle-hole excitations across a band gap. aps.orgaps.org Theoretical calculations of RIXS spectra can help interpret experimental results, providing detailed information on the energy levels of the d-orbitals of the transition metal (Titanium, in this case) and the influence of the local crystal field environment. aps.orgaps.org

FEFF is an ab initio code that calculates the Extended X-ray Absorption Fine Structure (EXAFS), X-ray Absorption Near Edge Structure (XANES), and other X-ray spectra. youtube.com For electronic structure analysis, FEFF simulates the photoelectron scattering paths that occur when a core electron is excited by an X-ray. youtube.com This provides information on the local atomic geometry and the unoccupied density of states.

While specific RIXS and FEFF computational studies for La₂Ti₂O₇ are not widely reported, the electronic structure has been extensively analyzed using other first-principles methods, primarily DFT. These calculations have been crucial for determining fundamental electronic properties like the band gap and the density of states (DOS).

Ab-initio calculations using the generalized gradient approximation (GGA) have been performed, but they tend to underestimate the band gap of metal oxides. nih.gov For La₂Ti₂O₇, GGA calculations yield a band gap of approximately 2.95 eV, which is lower than experimental values. nih.gov To correct this, the modified Becke-Jonson (mBJ) potential has been used in conjunction with GGA, yielding a band gap of 3.64 eV, in much better agreement with the experimental value of 3.69 eV. nih.gov The total density of states (DOS) calculations reveal that the valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by Ti 3d orbitals, which is typical for titanate perovskites.

The table below presents a comparison of band gap values for La₂Ti₂O₇ obtained through different computational methods and experimental measurement.

MethodCalculated/Measured Band Gap (eV)Reference
DFT (GGA) 2.95 nih.gov
DFT (GGA+mBJ) 3.64 nih.gov
UV-visible Spectra (Experimental) 3.69 nih.gov
UV-visible Spectra (Film) ~3.2 researchgate.net

These computational studies provide a foundational understanding of the electronic characteristics that govern the photocatalytic and ferroelectric properties of La₂Ti₂O₇.

Doping and Compositional Modifications of La2ti2o7

Cationic Doping Strategies in La2Ti2O7

Cationic doping involves the substitution of either Lanthanum (La³⁺) or Titanium (Ti⁴⁺) ions in the La2Ti2O7 crystal lattice with other cations. This approach is widely used to alter the material's electronic, optical, and ferroelectric behaviors.

Lanthanum Site Substitution (e.g., Cerium, Yttrium Doping)

Substituting the La³⁺ ions in the La2Ti2O7 structure can significantly impact its properties. The introduction of other rare-earth elements at the 'A' site of the perovskite structure is a common strategy. researchgate.net For instance, the substitution of lanthanum with elements like cerium and yttrium can modify the catalytic performance and stability of related perovskite oxides. tue.nl This type of substitution can enhance oxygen mobility by creating oxygen vacancies, which in turn can suppress carbon deposition in catalytic applications. researchgate.net While specific detailed studies on cerium and yttrium doping exclusively in La2Ti2O7 are part of ongoing research, the principles derived from similar perovskite systems are informative. For example, in Yttrium Aluminium Garnet (YAG), substituting yttrium with lanthanum is possible only at low concentrations without disrupting the primary crystal structure. lu.lv This suggests that the ionic radius and concentration of the dopant are critical factors in maintaining phase stability. Doping with other rare-earth ions like Samarium (Sm³⁺) has been shown to enhance the separation of electron-hole pairs, a crucial factor for photocatalytic applications. researchgate.net

Titanium Site Substitution (e.g., Tantalum, Iron, Chromium, Rhodium Doping)

The substitution of Ti⁴⁺ ions at the 'B' site of the perovskite structure is a well-documented method for modifying La2Ti2O7.

Tantalum (Ta⁵⁺) Doping: Introducing Tantalum at the Titanium site has been studied for its effects on ferroelectric and dielectric properties. researchgate.netnorthumbria.ac.uk The substitution of Ti⁴⁺ with Ta⁵⁺ acts as a donor doping. northumbria.ac.uk

Iron (Fe³⁺) and Chromium (Cr³⁺) Doping: Doping with iron and chromium has been shown to significantly enhance the absorption of visible light. researchgate.net This makes Fe-doped and Cr-doped La2Ti2O7 promising candidates for photocatalysis under visible light irradiation. researchgate.net The substitution of Ti⁴⁺ with Cr³⁺ or Fe³⁺ can facilitate the promotion of an electron from the dopant's 3d orbitals to the conduction band upon visible-light absorption. researchgate.net

Rhodium (Rh⁴⁺) Doping: While studied in similar perovskites like Strontium Titanate (SrTiO3), the principles of rhodium doping are applicable. Rhodium doping can modulate optical absorption and influence polaronic electron transfer within the material. researchgate.net

Effects of Cationic Doping on Crystal Structure, Lattice Parameters, and Phase Stability

Cationic doping can induce significant changes in the crystal structure of La2Ti2O7.

Tantalum Doping: When Tantalum (Ta⁵⁺) is substituted for Titanium (Ti⁴⁺), the crystal structure can change. Studies on La2Ti2-xTaxO7 ceramics show that with increasing tantalum content, the structure gradually transforms from a 4-layer to a 3-layer perovskite slab structure. researchgate.netnorthumbria.ac.uk This is attributed to the higher valence of Ta⁵⁺, which increases the oxygen content and reduces the stability of the 4-layer structure. northumbria.ac.uk The solid solution limit for tantalum in the La2Ti2O7 lattice is near x = 0.2. researchgate.netnorthumbria.ac.uk Beyond this concentration, secondary phases like La3Ti2TaO11 can form. researchgate.net Ta-doping also affects the lattice parameters; compared to pure La2Ti2O7, Ta-doping leads to a slight increase in the 'b' and 'c' parameters, while the 'a' parameter decreases. mdpi.com Furthermore, increasing Ta content can inhibit grain growth, leading to smaller, more spherical grains. northumbria.ac.uk

Chromium Doping: The crystal structure is also highly dependent on the concentration of chromium dopants. At Cr/La molar concentrations higher than 0.05, a secondary phase of orthorhombic Lanthanum Chromite (LaCrO3) begins to form, and its concentration increases with higher Cr content. researchgate.net

Table 1: Effect of Cationic Doping on Structural Properties of La2Ti2O7
DopantSiteEffect on Crystal StructurePhase Stability / Secondary PhasesReference
Tantalum (Ta)Titanium (Ti)Gradual change from 4-layer to 3-layer structure. researchgate.netnorthumbria.ac.ukSolid solution limit near x=0.2 in La2Ti2-xTaxO7; La3Ti2TaO11 phase appears at x=0.3. researchgate.net researchgate.net, northumbria.ac.uk
Chromium (Cr)Titanium (Ti)Maintains La2Ti2O7 structure at low concentrations.LaCrO3 phase appears at Cr/La > 0.05. researchgate.net researchgate.net

Impact on Electronic Band Structure and Optical Absorption Characteristics

Cationic doping is a powerful tool for tuning the electronic band structure and, consequently, the optical properties of La2Ti2O7. The undoped material has a large band gap, limiting its absorption to the UV region. researchgate.net The conduction band is primarily formed by empty Ti 3d and La 5d states, while the valence band is mainly composed of filled O 2p states. rsc.org

Doping strategies aim to narrow the band gap or introduce intermediate energy levels to enable visible light absorption.

Chromium and Iron Doping: The introduction of Cr or Fe at the Ti site induces intense absorption of visible light (wavelengths greater than 400 nm), which is a significant shift from the UV absorption of the parent compound. researchgate.net

Tantalum and Niobium Doping: Theoretical studies using density functional theory (DFT) show that doping with cations like Vanadium (V), Niobium (Nb), or Tantalum (Ta) can tune the electronic structure. rsc.org However, such mono-doping can also create impurity states within the band gap, which may act as recombination centers for electron-hole pairs. rsc.org

General Effects: Transition metal dopants can create mid-gap states that, while allowing for the absorption of longer wavelength light, can also promote charge recombination, potentially reducing the efficiency of applications like photocatalysis. researchgate.net

Influence on Ferroelectric and Dielectric Properties (e.g., Curie Temperature, Piezoelectric Coefficient, Dielectric Constant)

The ferroelectric and dielectric properties of La2Ti2O7, which are crucial for its application in sensors and actuators, are highly sensitive to cationic doping.

Curie Temperature (Tc): Tantalum doping at the Ti site leads to a decrease in the ferroelectric Curie temperature. researchgate.netnorthumbria.ac.uk The high Tc of pure La2Ti2O7 (around 1500 °C) is one of its key attributes, and doping allows for the tuning of this transition temperature. northumbria.ac.ukmdpi.com

Piezoelectric Coefficient (d₃₃): The piezoelectric response can also be modified. For textured La2Ti2-xTaxO7 ceramics, a maximum piezoelectric coefficient (d₃₃) of approximately 2.1 pC/N was achieved at a tantalum concentration of x = 0.2. researchgate.netnorthumbria.ac.uk

Dielectric Constant and Loss: Doping with tantalum has been shown to improve the dielectric properties at room temperature. mdpi.com Specifically, Ta-doping can increase the dielectric constant while simultaneously reducing the dielectric loss tangent, which is beneficial for practical applications. mdpi.com For example, Ta-doped La2Ti2O7 single crystals exhibit a higher dielectric constant plateau (around 68) compared to undoped crystals. mdpi.com

Table 2: Influence of Tantalum Doping on Ferroelectric and Dielectric Properties of La2Ti2-xTaxO7 Ceramics
Dopant Concentration (x)Curie Temperature (Tc)Piezoelectric Coefficient (d₃₃)Dielectric PropertiesReference
0.05 - 0.3Decreases with increasing x. researchgate.netnorthumbria.ac.ukMaximum of ~2.1 pC/N at x=0.2. researchgate.netnorthumbria.ac.ukIncreased dielectric constant and lower loss tangent compared to undoped La2Ti2O7. mdpi.com researchgate.net, mdpi.com, northumbria.ac.uk

Anionic Doping Strategies in La2Ti2O7

Anionic doping, primarily involving the substitution of oxygen (O²⁻) with other anions like nitrogen (N³⁻), is another effective strategy to modify the properties of La2Ti2O7. This approach directly alters the valence band structure and can significantly impact optical absorption.

Nitrogen doping, creating lanthanum titanium oxynitrides, has been identified as a particularly effective method. researchgate.net The substitution of O²⁻ with N³⁻ introduces nitrogen 2p states at a higher energy level than the oxygen 2p states that form the top of the valence band in the pure oxide. This effectively narrows the band gap, shifting the optical absorption edge from the UV into the visible light region. researchgate.netethz.ch N-doped La2Ti2O7 nanocrystals exhibit extended light absorption up to 560 nm, compared to the 338 nm cutoff for the undoped material. researchgate.net

A key challenge with mono-doping (either cationic or anionic) is the creation of impurity states within the band gap that can be detrimental to performance by acting as charge recombination centers. rsc.org A promising strategy to overcome this is cationic-anionic co-doping. For example, co-doping La2Ti2O7 with a cationic dopant (like V, Nb, or Ta) and an anionic dopant (N) can achieve charge compensation. rsc.org This co-doping strategy can effectively tune the electronic structure for visible light activity while removing the undesirable impurity states, thereby improving stability and potential photocatalytic efficiency. rsc.org

Nitrogen Doping and Its Incorporation Mechanisms

Nitrogen doping of lanthanum titanate (La₂Ti₂O₇) is a significant strategy to modify its electronic and photocatalytic properties. The process typically involves the heat treatment of La₂Ti₂O₇ nanosheets in an ammonia (B1221849) (NH₃) atmosphere at elevated temperatures, such as 600°C. sciopen.com This method facilitates the incorporation of nitrogen atoms into the La₂Ti₂O₇ lattice.

The primary mechanism of nitrogen incorporation is the substitution of oxygen atoms. rsc.orguts.edu.au Density functional theory (DFT) calculations have been employed to study the energetics and electronic consequences of this doping. It has been found that when nitrogen is doped into La₂Ti₂O₇, it can create deep localized energy states within the band gap, regardless of the doping concentration. uts.edu.au

However, the incorporation mechanism and its effect on the material's properties are highly dependent on the synthesis conditions. For instance, if nitrogen doping occurs in a reducing atmosphere, it can lead to the formation of oxygen vacancies (Vₒ). uts.edu.au The coexistence of two nitrogen substitutions with one oxygen vacancy has been shown to be a stable configuration. rsc.orguts.edu.au This specific arrangement is crucial for narrowing the band gap and enhancing photocatalytic activity in both the ultraviolet and visible light regions without creating detrimental localized states. sciopen.comuts.edu.au

Studies have also explored the influence of nitrogen concentration on the electronic structure. It has been confirmed that doping with nitrogen alone, regardless of the concentration, leads to the formation of these localized deep energy states in the forbidden gap. uts.edu.au Therefore, controlling the co-doping with species that can mitigate the formation of these states is essential for optimizing the material's performance.

Formation of Localized States and Continuum Bands in Nitrogen-Doped La₂Ti₂O₇

The electronic structure of nitrogen-doped La₂Ti₂O₇ is a critical factor determining its functionality, particularly for photocatalytic applications. When nitrogen is the sole dopant substituting oxygen, it tends to form deep, localized states within the forbidden band gap. rsc.orguts.edu.au These mid-gap states can act as recombination centers for photogenerated electron-hole pairs, which is generally detrimental to photocatalytic efficiency. rsc.org

In contrast, a more desirable outcome is the formation of a continuum of dopant states that effectively narrow the band gap. rsc.org This can be achieved through specific doping strategies. For example, the stable coexistence of two nitrogen substitutions and one oxygen vacancy can lead to the creation of a continuum energy band just above the valence band maximum. rsc.orguts.edu.au This formation of a continuum band, rather than isolated mid-gap states, extends the material's light absorption into the visible region without increasing charge recombination. rsc.org This phenomenon explains the enhanced visible light performance without compromising the ultraviolet light photocatalytic activity. rsc.orguts.edu.au

Transient absorption spectroscopy has been used to experimentally confirm that nitrogen doping can extend the valence band edge, shifting the light absorption edge from approximately 380 nm to 550 nm without introducing mid-gap states. rsc.org Further evidence from terahertz spectroscopy indicates that the fundamental conduction mechanism remains unchanged after such doping, suggesting that the newly formed states are delocalized. rsc.org The absence of mid-gap states is also supported by the observation that the excited state lifetimes are not shortened; instead, an increase in carrier thermalization rates to the band edge is observed under both UV and visible light excitation. rsc.org

Anion-Anion Mediated Coupling for Enhanced Properties

A promising approach to further enhance the properties of La₂Ti₂O₇ for applications like visible light photocatalysis is through anion-anion mediated coupling. diva-portal.orgacs.org This strategy involves the co-doping of La₂Ti₂O₇ with pairs of anionic elements. diva-portal.orgacs.org

Theoretical studies have shown that anionic-anionic co-doping, such as with nitrogen-nitrogen (N-N), phosphorus-phosphorus (P-P), nitrogen-phosphorus (N-P), and carbon-sulfur (C-S), can be effectively introduced into the layered perovskite structure of La₂Ti₂O₇. diva-portal.orgacs.org A key finding is that these co-doped systems result in a significantly greater reduction of the band gap compared to their respective monodoping systems. diva-portal.orgacs.org

Furthermore, the calculated defect formation energies indicate that the co-doped systems exhibit greater stability than their monodoped counterparts. diva-portal.orgacs.org This enhanced stability is a critical factor for the practical application of these materials. The electronic band positions of the doped systems relative to the water oxidation and reduction potentials are also crucial. Studies have shown that co-doped systems, particularly N-N, N-P, and C-S, are more promising candidates for visible-light photocatalysis due to their favorable band alignments. diva-portal.orgacs.org

Co-Doping and Charge Compensation Effects in La₂Ti₂O₇ Systems

Co-doping with both cationic and anionic species is a sophisticated method to tune the electronic structure of La₂Ti₂O₇ and overcome some of the limitations of single-element doping. rsc.org While monodoping, for instance with nitrogen, can introduce impurity states within the band gap that may act as recombination centers for electron-hole pairs, co-doping can mitigate this issue through charge compensation effects. rsc.org

Hybrid density functional theory studies have demonstrated that the electronic properties of La₂Ti₂O₇ can be effectively modified by co-doping with a combination of cationic elements like Vanadium (V), Niobium (Nb), or Tantalum (Ta), and the anionic element Nitrogen (N). rsc.org This cationic-anionic mediated co-doping strategy is considered a promising approach for enhancing visible light photocatalysis. rsc.org

The underlying principle is that the co-dopants work synergistically to maintain charge neutrality within the crystal lattice. This charge compensation helps to eliminate the undesirable impurity states that are often created with monodoping. rsc.org The stability of the co-doping system is improved due to favorable coulomb interactions and the charge compensation effect, as confirmed by calculated defect formation energies. rsc.org By carefully selecting the co-doping elements, it is possible to tailor the band edge positions of the doped La₂Ti₂O₇ to align favorably with the water oxidation and reduction potentials, which is essential for efficient photocatalytic water splitting. rsc.org

Heterojunction and Composite Material Formation (e.g., In₂O₃/La₂Ti₂O₇ Nanocomposites)

The formation of heterojunctions and composite materials represents another effective strategy to enhance the photocatalytic performance of La₂Ti₂O₇. A notable example is the creation of a nanocomposite with indium oxide (In₂O₃), forming an In₂O₃/La₂Ti₂O₇ heterojunction. rsc.org

These nanocomposites can be synthesized using methods like the solvothermal technique, which allows for the uniform dispersion of In₂O₃ nanoparticles on the surface of La₂Ti₂O₇ nanosheets with strong adhesion. rsc.org The characterization of these materials using techniques such as X-ray diffraction, scanning and transmission electron microscopy, UV-vis diffuse reflectance spectroscopy, and X-ray photoelectron spectroscopy confirms the successful formation of the heterojunction structure. rsc.org

The enhanced photocatalytic activity of these composites, particularly in processes like water splitting for hydrogen production, is attributed to the formation of the heterojunction. rsc.org For instance, an In₂O₃/La₂Ti₂O₇ nanocomposite with a specific molar ratio of 1.5:1 has demonstrated a hydrogen production rate that is significantly higher than that of pure In₂O₃ or La₂Ti₂O₇. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions in La2Ti2O7 Research

Lanthanum titanium oxide (La2Ti2O7) has been the subject of significant academic research, leading to substantial contributions across various fields of materials science. A primary area of achievement is in photocatalysis. Research has demonstrated that La2Ti2O7 can be used to photocatalytically split water to produce hydrogen when exposed to UV light, a significant finding in the quest for renewable energy sources. researchgate.net The material's periodically arranged corner-shared TiO6 octahedra structure is credited with enhancing charge mobility, which contributes to high quantum yields in photocatalytic water splitting. researchgate.net

In the realm of electronics and optics, La2Ti2O7 has been identified as a material with unique physicochemical properties applicable to batteries and other devices. mdpi.com Studies on its thin films have revealed high intrinsic dielectric constants (around 57) at temperatures below 250 K, making it a candidate for use in electronic components. researchgate.net Furthermore, its potential extends to sensor technology; composite materials involving lanthanum and titanium oxides have been successfully used to develop electrochemical sensors for detecting nitrite (B80452) ions. researchgate.net

More recently, research has ventured into biomedical applications. Nanocomposites based on lanthanum and titanium oxides have shown promise as advanced materials for inhibiting viruses with lipid shells, such as herpes simplex and influenza A viruses. mdpi.com

Table 1: Reported Properties and Applications of La2Ti2O7

Property/Application Key Research Finding Reference
Photocatalysis Capable of hydrogen evolution from water under UV irradiation. researchgate.net
Band gap energy calculated to be approximately 3.29 eV. researchgate.net
Flat band potential estimated at -0.04 eV vs. NHE. researchgate.net
Dielectric Properties Exhibits an intrinsic dielectric constant of ~57 below 250 K. researchgate.net
Shows thermally activated dielectric relaxations at higher temperatures. researchgate.net
Sensor Development Composites used for the electrochemical detection of nitrite ions. researchgate.net
Biomedical Nanocomposites show virucidal activity against certain viruses. mdpi.com

Unresolved Challenges and Open Questions in La2Ti2O7 Material Science

Despite the progress, several challenges and open questions remain in the material science of La2Ti2O7. A significant hurdle, common to many advanced ceramic materials, is the cost and complexity of synthesis and processing. moldstud.com Achieving phase-pure La2Ti2O7 is difficult, as the synthesis can result in the formation of other secondary phases, which can detrimentally affect its intrinsic properties. rsc.org This is particularly challenging during crystal growth and high-temperature processing of thin films. researchgate.netrsc.org

Furthermore, while the photocatalytic activity of La2Ti2O7 under UV light is well-established, its efficiency is still a subject for improvement. A major unresolved goal is to modify the material to harness visible light, which constitutes a much larger portion of the solar spectrum. The fundamental relationship between the microstructure—such as particle size, porosity, and crystal faceting—and the resulting functional properties like catalytic activity or sensor sensitivity is not yet fully elucidated and requires more systematic investigation. researchgate.net

Emerging Areas for Future Academic Exploration and Innovation

The existing body of research on La2Ti2O7 opens up several exciting avenues for future exploration. A prominent emerging area is the development of advanced composites and heterostructures. By combining La2Ti2O7 with other oxides or nanomaterials, it may be possible to create novel materials with synergistically enhanced properties for applications like improved lithium-ion batteries or more sensitive chemical sensors. researchgate.net The use of single-source precursors to fabricate complex lanthanum-titanium oxide composites is a promising technique for achieving controlled microstructures. researchgate.net

Further investigation into the biomedical potential of La2Ti2O7 is warranted. mdpi.com Future studies could explore its efficacy against a broader spectrum of pathogens and delve into the mechanisms of its antiviral action. This could lead to the development of novel antiviral coatings and materials.

Tuning the electronic and optical properties of La2Ti2O7 through doping is another key area for innovation. Introducing other elements into the crystal lattice could modify its band structure, potentially shifting its light absorption into the visible range and boosting its photocatalytic efficiency. researchgate.net There is also an opportunity to explore its use in next-generation electronic devices, such as perovskite solar cells, where related titanium oxides already play a crucial role as electron transport layers. researchgate.net Advanced deposition techniques, which allow for precise control over film thickness and composition, will be instrumental in this exploration. researchgate.net

Broader Impact on Advanced Materials Science and Engineering

The study of La2Ti2O7 has a significant broader impact on the field of advanced materials science and engineering. Research into this compound contributes to the fundamental understanding of structure-property relationships in the wider class of perovskite and layered perovskite materials. The insights gained from investigating its photocatalytic, dielectric, and structural characteristics can be applied to the design of other novel functional oxides.

Innovations in La2Ti2O7 as a photocatalyst for hydrogen production directly contribute to the development of renewable energy technologies. researchgate.net This line of research is vital for addressing global energy and environmental challenges. Similarly, the development of sensors based on lanthanum-titanium oxides pushes the boundaries of environmental monitoring and chemical detection technologies. researchgate.net

In electronics, the exploration of high-dielectric-constant materials like La2Ti2O7 is crucial for the continued miniaturization of components and the development of high-frequency communication systems. Finally, the discovery of its potential biomedical applications opens a new frontier for inorganic materials in medicine, potentially leading to new strategies for combating viral infections. mdpi.com Collectively, the research on La2Ti2O7 not only advances the knowledge of this specific compound but also drives innovation across the materials science and engineering landscape.

Q & A

Q. What are the common synthesis methods for La₂Ti₂O₇, and how do they influence its structural and photocatalytic properties?

La₂Ti₂O₇ is synthesized via sol-gel, hydrothermal, and solid-state methods. The sol-gel method (e.g., La₂Ti₂O₇/HZSM-5 composites) reduces grain size and increases surface area, enhancing photocatalytic dye degradation . Hydrothermal synthesis produces well-crystallized nanosheets, while solid-state reactions yield polycrystalline samples with higher charge recombination rates. Structural characterization (XRD, TEM) confirms the monoclinic perovskite phase (space group P21), critical for layered charge transport .

Q. What structural features make La₂Ti₂O₇ suitable for photocatalytic applications?

La₂Ti₂O₇’s layered perovskite structure (a = 7.795 Å, b = 5.604 Å, c = 13.264 Å) enables spatially separated redox sites, reducing electron-hole recombination. The Ti-O octahedral framework facilitates charge mobility, while oxygen vacancies and surface defects enhance active sites for reactions like water splitting .

Q. How does the bandgap of La₂Ti₂O₇ affect its light absorption and photocatalytic activity?

Undoped La₂Ti₂O₇ has a wide bandgap (3.0–4.0 eV), limiting activity to UV light. Bandgap engineering via doping (e.g., nitrogen) narrows the gap to 2.1–2.8 eV, enabling visible-light absorption. UV-Vis and DFT studies show upward shifting of the valence band maximum (VBM) and downward conduction band minimum (CBM) adjustments .

Advanced Research Questions

Q. How does nitrogen doping alter the electronic structure and photocatalytic performance of La₂Ti₂O₇?

Nitrogen substitutes oxygen in La₂Ti₂O₇, forming mid-gap states and narrowing the bandgap by 0.85–1.15 eV (DFT-HSE06 calculations). This creates broad direct transitions, improving visible-light absorption. Experimental XPS and UV-Vis data confirm enhanced activity in dye degradation and PFOA reduction .

Q. What design principles optimize charge transfer in La₂Ti₂O₇-based heterojunctions for CO₂ reduction?

2D/2D heterojunctions (e.g., La₂Ti₂O₇/Ti₃C₂ MXene) form Schottky barriers, directing electrons to MXene and holes to La₂Ti₂O₇. In-situ DRIFTS and DFT reveal CO₂ adsorption on MXene and reduction to CH₄/CO via *COOH intermediates. The interfacial electric field suppresses recombination, achieving 5× higher activity than pure La₂Ti₂O₇ .

Q. How do surface modifications (e.g., Bi doping) influence hole trapping and overall water-splitting efficiency?

Bi³⁺ doping introduces surface oxygen vacancies, acting as hole traps that prolong carrier lifetimes. Transient absorption spectroscopy shows reduced recombination rates, while Mott-Schottky analysis confirms upward band bending, enhancing hole migration to the surface for O₂ evolution .

Q. Why do experimental and computational predictions of La₂Ti₂O₇ reactivity sometimes conflict?

Discrepancies arise in interfacial reactions (e.g., LiCoO₂|La₂Ti₂O₇ solid electrolytes) due to neglected kinetic barriers and thin-film interface energies in DFT models. Experimental STEM-EELS identifies Co³⁺/Co²⁺ redox couples absent in thermodynamic simulations, highlighting the need for dynamic modeling .

Q. What mechanisms govern PFAS degradation by La₂Ti₂O₇-based photocatalysts?

Pt/La₂Ti₂O₇ nanoplates enable reductive defluorination of PFOA via ·H radicals. DFT confirms Ti³⁺-Ov sites adsorb PFOA, while in-situ FTIR detects CF₃COOH intermediates. The process follows first-order kinetics with a rate constant of 0.028 h⁻¹ under UV-vis light .

Methodological Guidance

  • Bandgap Analysis : Combine Tauc plots (UV-Vis) with HSE06-corrected DFT to account for excitonic effects .
  • Charge Transfer Validation : Use transient photocurrent response and electrochemical impedance spectroscopy (EIS) to quantify heterojunction efficiency .
  • Surface Characterization : Employ XPS and in-situ DRIFTS to identify dopant-induced vacancies and reaction intermediates .

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